(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C24H22ClN3O2S2 |
|---|---|
Molecular Weight |
484.0 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22ClN3O2S2/c1-4-30-20-11-10-16(12-19(20)25)22-17(14-27(26-22)18-8-6-5-7-9-18)13-21-23(29)28(15(2)3)24(31)32-21/h5-15H,4H2,1-3H3/b21-13- |
InChI Key |
UYFMUDKWSLYGMD-BKUYFWCQSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring and the pyrazole ring. The reaction conditions often require specific catalysts and reagents to ensure the correct formation of the desired product. For instance, the Ullmann-type reactions of aryl halides using copper catalysts or Buchwald–Hartwig cross-couplings in the presence of palladium catalytic systems are commonly employed .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The chlorinated phenyl group can undergo substitution reactions, such as the Sandmeyer reaction, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include copper salts for the Sandmeyer reaction, palladium catalysts for cross-coupling reactions, and various oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of halogenated or functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states or reduced forms of the compound.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one exhibit a range of biological activities:
- Anti-inflammatory : Several studies have demonstrated the compound's ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antimicrobial : The compound has shown effectiveness against various bacterial strains, indicating potential use in developing new antibiotics.
- Anticancer : Preliminary data suggest that this compound may induce apoptosis in cancer cells, warranting further investigation into its use as an anticancer agent.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to enhance yield and purity. The following general steps outline the synthesis process:
- Formation of Thiazolidinone Core : This involves the reaction of appropriate thioketones with amines or hydrazines under acidic conditions.
- Introduction of Pyrazole Moiety : The pyrazole ring can be synthesized through cyclization reactions involving hydrazones or hydrazides.
- Final Coupling Reaction : The final step usually involves coupling the thiazolidinone with the pyrazole derivative to form the target compound.
Antimicrobial Studies
A study conducted on related thiazolidinone derivatives highlighted their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at varying concentrations, suggesting potential applications in antibiotic development.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Compound A | 32 µg/mL |
| Compound B | 16 µg/mL |
| Target Compound | 8 µg/mL |
Anticancer Research
In vitro assays have shown that (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one can induce cell cycle arrest and apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
Anti-inflammatory Mechanisms
Research has indicated that this compound may inhibit the NF-kB signaling pathway, which is crucial in inflammatory responses. In vivo studies demonstrated reduced levels of pro-inflammatory cytokines in animal models treated with the compound.
Molecular Docking Studies
Molecular docking simulations have been utilized to predict the binding affinity of (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one with various biological targets:
| Target Protein | Predicted Binding Energy (kcal/mol) |
|---|---|
| COX-II | -9.5 |
| Topoisomerase II | -10.2 |
| EGFR | -8.7 |
These docking studies provide insights into how the compound interacts with specific enzymes and receptors, aiding in understanding its mechanisms of action.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison of Thiazolidin-4-one Derivatives
Key Findings:
Substituent Effects on Reactivity and Stability The 3-chloro-4-ethoxyphenyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to the 3-chloro-4-methoxyphenyl analog . Isopropyl on the thiazolidinone ring (vs. ethyl) increases steric hindrance, which may slow nucleophilic attack at the 4-one position but stabilize the Z-configuration .
Synthesis Methods
- The target compound’s synthesis likely mirrors methods for analogous derivatives:
- Knoevenagel Condensation: Piperidine-catalyzed reflux of pyrazole aldehydes with rhodanine in ethanol (4–6 hours, ~60% yield) .
- Alternative Routes: Some analogs (e.g., saturated pyrazole derivatives) require harsher conditions, such as prolonged reflux in ethanol without catalysts .
Spectroscopic and Analytical Data
- While specific data for the target compound are unavailable, structurally related compounds are characterized via:
- 1H-NMR : Pyrazole protons resonate at δ 7.2–8.1 ppm; methylidene protons appear as singlets near δ 7.5–8.0 ppm .
- Elemental Analysis : Close agreement between calculated and found values (e.g., C, H, N within ±0.3%) ensures purity .
Biological and Pharmacological Potential Thiazolidin-4-one derivatives are studied for antimicrobial, anticancer, and enzyme-inhibitory activities. For example:
Biological Activity
The compound (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structure and Properties
The structure of the compound can be broken down into key functional groups:
- Thiazolidinone ring : A five-membered ring containing sulfur and nitrogen, crucial for biological activity.
- Pyrazole moiety : Known for its anti-inflammatory and anticancer properties.
- Chloro and ethoxy substitutions : These groups may enhance lipophilicity and biological activity.
1. Antioxidant Activity
Thiazolidinones have been reported to exhibit significant antioxidant properties. The compound's ability to scavenge free radicals can be attributed to the thiazolidinone core, which stabilizes reactive species. Studies indicate that modifications at various positions of the thiazolidinone ring can enhance antioxidant activity significantly .
2. Anticancer Activity
Research has demonstrated that thiazolidinone derivatives possess anticancer properties. The compound under review has shown promising results against several cancer cell lines:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines, indicating potent cytotoxicity .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 0.45 |
| A549 | 0.53 |
| HeLa | 0.52 |
3. Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidinones is well-documented. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to its therapeutic effects in inflammatory diseases .
4. Antidiabetic Activity
Thiazolidinones are recognized for their role as PPARγ agonists, which are crucial in glucose metabolism regulation. The compound could potentially enhance insulin sensitivity and lower blood glucose levels, making it a candidate for further investigation in diabetes management .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is heavily influenced by their structural components:
- Substituents at Position 2, 3, and 5 : Variations in these positions can lead to significant changes in activity profiles. For instance, the presence of electronegative atoms (like Cl) at para positions on phenyl rings enhances biological activity due to increased electron density .
Key Findings from SAR Studies
- Compounds with halogen substitutions showed improved lipophilicity and biological activity.
- The thioxo group is essential for maintaining the pharmacological profile of thiazolidinones.
Case Studies
Several studies have highlighted the effectiveness of thiazolidinone derivatives in various therapeutic areas:
- Sava et al. (2021) synthesized a series of thiazolidinone-indometacin hybrids that demonstrated enhanced antioxidant activity compared to standard antioxidants like vitamin C .
- Recent Investigations into pyrazole-thiazolidinone hybrids revealed their ability to inhibit cancer cell proliferation effectively while also displaying anti-inflammatory properties .
Q & A
Q. Basic Research Focus
- ¹H NMR : The Z-configuration of the methylidene group (C=CH) is confirmed by a deshielded proton resonance at δ 7.8–8.2 ppm with coupling constants J = 12–14 Hz .
- IR Spectroscopy : The thioxo (C=S) stretch appears at 1180–1220 cm⁻¹, while the carbonyl (C=O) of the thiazolidinone resonates at 1680–1720 cm⁻¹ .
- X-ray Crystallography : Single-crystal analysis (e.g., monoclinic P2₁/c space group) resolves bond lengths (C=S: 1.65–1.68 Å) and confirms the Z-geometry .
Advanced Research Focus
For ambiguous cases, DFT calculations (B3LYP/6-311+G(d,p)) predict optimized geometries and compare experimental vs. computed NMR/IR spectra. Discrepancies >5% in chemical shifts suggest conformational flexibility or crystal-packing effects .
How can conflicting biological activity data between in vitro and in vivo models be resolved?
Advanced Research Focus
Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). To address this:
- Modify solubility via prodrug strategies (e.g., esterification of the thioxo group) .
- Conduct molecular docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., COX-2 or HDACs) and correlate with cellular assays .
- Use metabolic stability assays (human liver microsomes) to identify rapid clearance pathways .
What methodologies optimize solvent systems for high-yield synthesis?
Basic Research Focus
Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but may require post-reaction dilution with water to precipitate the product. A comparative study showed:
Advanced Research Focus
Mixed solvent systems (e.g., toluene/EtOH ) reduce byproduct formation via azeotropic removal of water. Microwave-assisted synthesis (100°C, 30 min) improves yield to 85% by accelerating kinetic control .
How are computational models used to predict structure-activity relationships (SAR)?
Q. Advanced Research Focus
- QSAR Studies : Train models using descriptors like logP , polar surface area , and HOMO-LUMO gaps to predict antimicrobial IC₅₀ values .
- Molecular Dynamics : Simulate interactions with lipid bilayers to assess membrane permeability .
- Pharmacophore Mapping : Identify critical moieties (e.g., 3-chloro-4-ethoxyphenyl group) for kinase inhibition .
What strategies validate the purity of the compound for pharmacological assays?
Q. Basic Research Focus
Q. Advanced Research Focus
- LC-MS/MS : Detect trace impurities (e.g., des-chloro byproducts) at ppm levels .
- Thermogravimetric Analysis (TGA) : Confirm thermal stability (>200°C) for formulation studies .
How do steric effects influence the biological activity of this compound?
Advanced Research Focus
Bulky substituents (e.g., 3-chloro-4-ethoxyphenyl) enhance target selectivity by fitting into hydrophobic enzyme pockets. For example:
- Anticancer Activity : The propan-2-yl group at position 3 of the thiazolidinone reduces steric clash with tubulin’s colchicine-binding site, improving IC₅₀ by 3-fold compared to methyl analogs .
- Antimicrobial Activity : The Z-configuration positions the pyrazole ring for optimal hydrogen bonding with bacterial DNA gyrase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
